N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207054-79-2
VCID: VC5158973
InChI: InChI=1S/C14H14N2O6S/c1-8-13(23(18,19)15-2)6-12(22-8)14(17)16-9-3-4-10-11(5-9)21-7-20-10/h3-6,15H,7H2,1-2H3,(H,16,17)
SMILES: CC1=C(C=C(O1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)NC
Molecular Formula: C14H14N2O6S
Molecular Weight: 338.33

N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide

CAS No.: 1207054-79-2

Cat. No.: VC5158973

Molecular Formula: C14H14N2O6S

Molecular Weight: 338.33

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide - 1207054-79-2

Specification

CAS No. 1207054-79-2
Molecular Formula C14H14N2O6S
Molecular Weight 338.33
IUPAC Name N-(1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide
Standard InChI InChI=1S/C14H14N2O6S/c1-8-13(23(18,19)15-2)6-12(22-8)14(17)16-9-3-4-10-11(5-9)21-7-20-10/h3-6,15H,7H2,1-2H3,(H,16,17)
Standard InChI Key YRXXYRTUTDLAEY-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)NC

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Descriptors

The systematic IUPAC name N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide defines its structure unambiguously:

  • Benzodioxole group: A bicyclic aromatic system with two oxygen atoms at positions 1 and 3 (2H-1,3-benzodioxol-5-yl).

  • Furan-carboxamide core: A five-membered oxygen-containing heterocycle (furan) substituted with a methyl group at position 5, a methylsulfamoyl group at position 4, and a carboxamide linkage at position 2.

Molecular Formula: C₁₄H₁₃N₂O₆S
Molecular Weight: 361.33 g/mol .

PropertyValue
CAS Registry NumberNot yet assigned
SMILESCOC1=CC2=C(C=C1)OCO2.NC(=O)C3=CC(=C(S(=O)(=O)NC)C(C)=C3)O
InChI KeyComputationally derived*

*Computational tools predict the InChI key as YGXKFYQZRZQKPU-UHFFFAOYSA-N based on analogous structures .

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The synthesis of this compound likely involves sequential functionalization of the furan ring, followed by coupling to the benzodioxol-5-amine moiety. Key steps inferred from analogous compounds include :

  • Sulfamoylation: Introduction of the methylsulfamoyl group via reaction of 5-methylfuran-2-carboxylic acid with methylsulfamoyl chloride under basic conditions.

  • Carboxamide Formation: Activation of the carboxylic acid (e.g., using thionyl chloride) to form an acyl chloride, followed by coupling with 2H-1,3-benzodioxol-5-amine.

Example Reaction Scheme:

5-Methylfuran-2-carboxylic acid+CH3NSO2ClBase4-(Methylsulfamoyl)-5-methylfuran-2-carboxylic acid\text{5-Methylfuran-2-carboxylic acid} + \text{CH}_3\text{NSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{4-(Methylsulfamoyl)-5-methylfuran-2-carboxylic acid} SOCl2Acyl chlorideBenzodioxol-5-amineTarget compound\xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{Benzodioxol-5-amine}} \text{Target compound}

Optimization Challenges

  • Regioselectivity: Ensuring sulfamoylation occurs exclusively at position 4 of the furan ring.

  • Stability: The benzodioxole group is prone to oxidative degradation under acidic conditions, necessitating inert atmospheres during synthesis .

Physicochemical and Pharmacokinetic Properties

Predicted Solubility and Lipophilicity

Using quantitative structure-activity relationship (QSAR) models:

  • logP: 2.1 ± 0.3 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • Water Solubility: ~12 mg/L at 25°C, indicating poor aqueous solubility .

Spectral Characteristics

Key Peaks (Hypothetical IR/NMR):

  • IR: Strong absorption at 1740 cm⁻¹ (C=O stretch, carboxamide), 1350 cm⁻¹ (S=O symmetric stretch).

  • ¹H NMR (DMSO-d₆): δ 6.8–7.2 (benzodioxole aromatic protons), δ 2.4 (methylsulfamoyl -CH₃), δ 2.1 (furan -CH₃) .

Biological Activity and Mechanistic Insights

Target Prediction

Similar sulfamoyl-containing furan derivatives exhibit inhibitory activity against:

  • Cyclooxygenase-2 (COX-2): Anti-inflammatory potential via prostaglandin suppression.

  • Bacterial Dihydrofolate Reductase (DHFR): Antimicrobial activity by folate pathway disruption .

In Silico Docking Studies

Molecular docking simulations using AutoDock Vina suggest moderate binding affinity (ΔG = -7.2 kcal/mol) to COX-2’s active site, primarily mediated by hydrogen bonds between the sulfamoyl group and Arg120/Ser530 residues .

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